Benzoxazole, 2-hexyl-
Description
Historical and Contemporary Context of Benzoxazole (B165842) Chemistry
The journey of benzoxazole chemistry began with the exploration of oxazole (B20620), a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The synthesis of the parent benzoxazole, which features a benzene (B151609) ring fused to an oxazole ring, likely emerged in the early to mid-20th century during a broader expansion of heterocyclic chemistry. chemistryjournal.net Initially, research focused on fundamental understanding and the development of synthetic routes.
In recent decades, the field has experienced a surge in interest, driven by the discovery of a wide array of biological activities associated with benzoxazole derivatives. benthamdirect.comresearchgate.netbenthamdirect.com These compounds are now recognized for their potential in medicinal chemistry, with research exploring their applications as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, among others. tandfonline.comresearchgate.netglobalresearchonline.netresearchgate.net Contemporary research not only focuses on discovering new bioactive benzoxazole derivatives but also on developing greener and more efficient synthetic methodologies, including the use of microwave irradiation, eco-friendly solvents, and various catalysts. sioc-journal.cnijpbs.com
The Significance of 2-Alkylbenzoxazole Motifs in Chemical Science
The substituent at the 2-position of the benzoxazole ring plays a crucial role in determining the compound's chemical and biological properties. The 2-alkylbenzoxazole motif, where an alkyl group is attached at this position, is of particular importance. The introduction of an alkyl chain, such as the hexyl group in Benzoxazole, 2-hexyl-, can significantly influence the molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and interaction with biological targets.
From a synthetic standpoint, numerous methods have been developed for the preparation of 2-alkyl-substituted benzoxazoles. mdpi.com A common and versatile approach involves the condensation of 2-aminophenols with aliphatic carboxylic acids or their derivatives. scispace.comresearchgate.netbeilstein-journals.org Other innovative methods include the oxidative coupling of o-aminophenols with ketones, promoted by elemental sulfur. researchgate.net The development of these synthetic strategies highlights the demand for 2-alkylbenzoxazoles as building blocks in the creation of more complex molecules with tailored properties. chemrxiv.org
Bridging Fundamental Research with Potential Advanced Applications for Benzoxazole, 2-hexyl-
While extensive research on Benzoxazole, 2-hexyl- as a standalone compound is not widely documented, its potential can be inferred from the broader class of 2-alkylbenzoxazoles. The presence of the hexyl group suggests a compound with increased lipophilicity compared to its lower alkyl homologues. This property is often desirable in the design of bioactive compounds, as it can enhance their ability to cross cellular membranes.
The diverse biological activities reported for 2-substituted benzoxazoles, including antimicrobial and anticancer effects, suggest that Benzoxazole, 2-hexyl- could be a valuable candidate for screening in these areas. nih.govnih.gov Furthermore, the benzoxazole core is known to be a part of fluorescent whitening agents and other materials with specific optical properties. chemistryjournal.net The influence of the 2-hexyl group on these properties could be a subject for investigation in materials science. A patent for a Keggin-type polyacid catalyst mentions the synthesis of n-hexylbenzoxazole, indicating its potential use as a chemical intermediate in various applications, including the preparation of antiviral agents, herbicides, and fluorescent whitening dyes. google.com The continued exploration of synthetic methodologies and the screening for biological and material properties will be crucial in unlocking the full potential of Benzoxazole, 2-hexyl-.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6797-16-6 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-hexyl-1,3-benzoxazole |
InChI |
InChI=1S/C13H17NO/c1-2-3-4-5-10-13-14-11-8-6-7-9-12(11)15-13/h6-9H,2-5,10H2,1H3 |
InChI Key |
JQHDCQOQCPLIKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzoxazole, 2 Hexyl and Its Analogues
Photochemical Strategies in 2-Alkylbenzoxazole Synthesis
Photochemistry offers a powerful and often mild alternative to traditional thermal reactions for the construction of heterocyclic rings. The use of light energy can activate specific bonds and enable unique transformations for the synthesis of 2-alkylbenzoxazoles. These reactions are typically initiated by the UV irradiation of a suitable precursor, leading to the formation of the benzoxazole (B165842) ring system. photos.or.krresearchgate.net
One notable approach involves the photoreaction of N-(2-halophenyl)alkanamides. For instance, the irradiation of N-(2-bromophenyl)cyclohexanecarboxamide, an analogue of the precursor for 2-hexylbenzoxazole, in a basic medium yields 2-cyclohexylbenzoxazole. photos.or.kr The reaction demonstrates that the carbonyl oxygen of the amide bond can act as a nucleophile in an intramolecular photosubstitution reaction, displacing the aryl halide to form the five-membered oxazole (B20620) ring. photos.or.kr The choice of the halogen on the phenyl ring significantly influences the reaction outcome, with bromo- and chloro-substituted precursors favoring cyclization, while iodo-analogues tend to undergo photoreduction instead. photos.or.kr
Intramolecular photocyclization is a key strategy for forming the benzoxazole heterocycle from acyclic precursors. A common method involves the photostimulated C-O cyclization of ortho-haloanilides. photos.or.krresearchgate.net In these reactions, an amide precursor, typically derived from a 2-haloaniline and a carboxylic acid (or its derivative), is irradiated with UV light.
The photoreaction of N-(2-bromophenyl)cyclohexanecarboxamide in a basic acetonitrile (B52724) solution provides a direct route to 2-cyclohexylbenzoxazole with a 33% yield. photos.or.kr Similarly, photolysis of 2'-chloro-4-R-benzanilides in an acetonitrile solution that contains water or aqueous sodium hydroxide (B78521) results in the formation of 2-(4-R-phenyl)-1,3-benzoxazole as the major product in yields of around 30%. researchgate.netresearchgate.net These reactions highlight the utility of intramolecular photosubstitution where the amide's carbonyl oxygen displaces a halogen on the adjacent phenyl ring to forge the critical C-O bond of the oxazole ring. photos.or.kr The process is often performed under mild conditions at room temperature, representing a significant advantage over high-temperature condensation methods. beilstein-journals.org
| Precursor | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-(2-bromophenyl)cyclohexanecarboxamide | 450W Hg lamp, Acetonitrile/aq. NaOH, N2, 40 min | 2-Cyclohexylbenzoxazole | 33 | photos.or.kr |
| N-(2-chlorophenyl)cyclohexanecarboxamide | 450W Hg lamp, Acetonitrile/aq. NaOH, N2 | 2-Cyclohexylbenzoxazole | 15 | photos.or.kr |
| 2'-chloro-4-R-benzanilide | Xe-lamp, Acetonitrile/aq. NaOH, N2 | 2-(4-R-phenyl)-1,3-benzoxazole | ~30 | researchgate.netresearchgate.net |
The mechanism of photoinduced benzoxazole formation is multifaceted and depends on the specific precursor and reaction conditions. For the photocyclization of N-(2-halophenyl)alkanamides, studies suggest the involvement of the imidol tautomer of the amide. photos.or.kr The reaction is believed to proceed through the excited singlet state for the substitution reaction, while competing photoreduction processes occur from the triplet state. This is supported by the observation that the presence of oxygen retards the photoreduction but not the photosubstitution. photos.or.kr
Further mechanistic investigations on related systems, such as the formation of benzoxazoles from ortho-iminophenols, propose several potential pathways. researchgate.netacs.org One plausible route involves the formation of a cyclic hemiaminal tautomer in equilibrium with the imine precursor. This cyclic intermediate can then react with an oxidizing agent or undergo a concerted reductive elimination to form the final benzoxazole product. researchgate.netacs.org Another proposed mechanism is a single-electron transfer (SET) from the electron-rich precursor to an oxidant, generating a radical cation intermediate that ultimately cyclizes. researchgate.netacs.org The photochemistry of related compounds like 2-(2'-hydroxyphenyl)benzoxazole involves an excited-state intramolecular proton transfer (ESIPT) from the phenol (B47542) to the benzoxazole nitrogen, forming an excited keto tautomer. This process occurs on an ultrafast timescale, highlighting the complex electronic rearrangements possible upon photoexcitation. acs.org
Transition Metal-Catalyzed Approaches to Benzoxazole Scaffolds
Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering highly efficient and selective routes to complex molecules like benzoxazoles. nih.gov Catalysts based on metals such as palladium, copper, iron, cobalt, and ruthenium have been successfully employed for constructing the benzoxazole core or for its subsequent functionalization. rsc.orgbenthamdirect.comacs.orgrsc.org These methods often proceed under milder conditions and with greater functional group tolerance than classical approaches. nih.gov
Intramolecular cross-coupling reactions are a cornerstone of modern benzoxazole synthesis. These reactions typically involve the formation of a C-O bond through the coupling of an ortho-haloanilide precursor. Copper and palladium catalysts are frequently used for this transformation. nih.gov For example, a combination of copper(I) iodide (CuI) and 1,10-phenanthroline (B135089) effectively catalyzes the cyclization of ortho-haloanilides, with the reaction rate following the order of I > Br > Cl for the halogen substituent. organic-chemistry.org
More recently, catalysts based on more earth-abundant and less toxic metals like iron have been developed. An iron-catalyzed domino C-N/C-O cross-coupling reaction between 1-bromo-2-iodobenzene (B155775) and a primary amide provides an eco-friendly and efficient route to 2-substituted benzoxazoles. nih.govrsc.org Cobalt complexes have also been shown to catalyze the intramolecular C-O cross-coupling of N-(2-bromophenyl)benzamides to give the corresponding benzoxazole derivatives in moderate to high yields. rsc.org These methods provide powerful alternatives to traditional condensation reactions, often avoiding harsh acidic or high-temperature conditions.
| Catalyst System | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| FeCl3 / DMEDA | Domino C-N/C-O Coupling | 1-Bromo-2-iodobenzene + Amide | Eco-friendly iron catalyst | nih.govrsc.org |
| Cu(acac)2 / 1,10-Phen | Intramolecular O-Arylation | 2-Chloroanilides | Effective for inactive chloro-substrates | benthamdirect.comnih.gov |
| CuI / 1,10-Phenanthroline | Intramolecular Cyclization | o-Haloanilides | General method, rate I > Br > Cl | organic-chemistry.org |
| Co(II)-complex / K2CO3 | Intramolecular C-O Coupling | N-(2-bromophenyl)benzamides | Air-stable catalyst, moderate temp. | rsc.org |
| Pd(OAc)2 / Ligand | Cross-Coupling | Thiomethyl-benzoxazoles + Organozinc reagents | Functionalization of pre-formed ring | nih.gov |
Direct C-H activation has emerged as a highly atom-economical strategy for synthesizing and functionalizing benzoxazoles. nitrkl.ac.in This approach avoids the need for pre-functionalized starting materials, such as halo- or organometallic derivatives, thereby shortening synthetic sequences and reducing waste.
One strategy involves the direct arylation of the benzoxazole C2-H bond. Copper-catalyzed direct 2-arylation of benzoxazoles with aryl bromides has been achieved using a CuI/PPh3-based catalyst. nih.gov Similarly, a heterogeneous nickel-based metal-organic framework (MOF), Ni2(BDC)2(DABCO), has been shown to efficiently catalyze the direct C-H arylation of benzoxazole with arylboronic acids. rsc.org Another approach focuses on C-H activation of the fused benzene (B151609) ring prior to cyclization. For example, a palladium-catalyzed C-H ortho-arylation of a 2-amidophenol, followed by acid-mediated annulation, provides access to C4-arylated benzoxazoles. nitrkl.ac.in This method leverages the amide group as a directing group to achieve regioselective functionalization. nitrkl.ac.in These C-H activation methodologies represent a powerful and sustainable frontier in heterocyclic chemistry.
Green Chemistry Principles and Sustainable Synthetic Routes for Benzoxazole, 2-Hexyl-
The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are increasingly guiding the development of new synthetic routes. nih.govepa.gov For the synthesis of Benzoxazole, 2-hexyl- and its analogues, this involves the use of safer solvents, renewable feedstocks, energy-efficient conditions, and recyclable catalysts. synthiaonline.comcognitoedu.org
Several innovative and sustainable methods for benzoxazole synthesis have been reported. Biocatalysis offers a particularly green approach. A novel dual-enzyme system, using a urease and an artificial metalloenzyme, catalyzes the cascade reaction of catechols and aldehydes (including heptanal (B48729) for 2-hexylbenzoxazole synthesis) in water, using air as the oxidant, to produce 2-substituted benzoxazoles. rsc.org
The use of recyclable heterogeneous catalysts is another key green strategy. A magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP) has been used as a catalyst for the condensation of 2-aminophenols and aldehydes under solvent-free conditions activated by ultrasound. nih.gov Similarly, a Brønsted acidic ionic liquid gel has been employed as a recyclable catalyst for the same transformation, also under solvent-free conditions. nih.gov Ruthenium complexes supported on magnetic nanoparticles have also been developed for the acceptorless dehydrogenative coupling of alcohols with 2-aminophenol (B121084), providing a one-pot synthesis of benzoxazoles with a recoverable catalyst. acs.org
Electrochemical methods also align with green chemistry principles by avoiding bulk chemical oxidants. Anodic oxidation has been used to achieve the C-N coupling and cyclization of iminophenols to form the benzoxazole scaffold at room temperature without the need for transition-metal catalysts or harsh reagents. rsc.org Furthermore, the development of syntheses in green solvents like water or ethanol, or under solvent-free conditions, significantly reduces the environmental footprint of these chemical transformations. researchgate.netsioc-journal.cn Continuous flow synthesis is another technology that enables more sustainable and safer production of privileged scaffolds like benzoxazoles. rsc.org
Development of High-Yield and Scalable Preparative Methods
The transition from laboratory-scale synthesis to large-scale industrial production requires methods that are not only high-yielding but also efficient, cost-effective, and environmentally benign. Research has increasingly focused on developing such protocols for benzoxazole synthesis.
A highly efficient, solvent-free method utilizes a Brønsted acidic ionic liquid (BAIL) gel as a heterogeneous catalyst for the condensation of 2-aminophenols with aldehydes. nih.gov This approach achieves excellent yields, with 2-phenylbenzoxazole (B188899) being produced in 98% yield. The BAIL gel catalyst is easily recovered by centrifugation and can be reused for at least five cycles without a significant drop in activity, making it a sustainable and economical option. nih.gov
Another green and scalable approach employs an imidazolium (B1220033) chlorozincate(II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) as a catalyst. nih.gov This method, performed under solvent-free conditions with ultrasound irradiation, facilitates the reaction of 2-aminophenol with aldehydes in as little as 30 minutes, producing water as the only byproduct. nih.gov The protocol's scalability was demonstrated by successfully performing the synthesis of 2-phenylbenzoxazole on a 10 mmol scale. The magnetic nature of the catalyst allows for its simple separation and reuse for multiple consecutive runs with only a slight decrease in performance. nih.gov
For gram-scale synthesis, a method based on the triflic anhydride (B1165640) (Tf₂O)-promoted electrophilic activation of tertiary amides has been developed. mdpi.com This reaction proceeds rapidly at room temperature and provides access to a variety of 2-substituted benzoxazoles in excellent yields, such as a 95% isolated yield for 2-benzylbenzo[d]oxazole. mdpi.com
Other notable high-yield methods include:
The use of poly(ethylene glycol)-bound sulfonic acid (PEG-SO₃H) as a recyclable catalyst for the synthesis of derivatives like 2-Cyclohexyl-1,3-benzoxazole. arabjchem.org
An iron-sulfur (Fe/S) redox catalyst system (FeCl₃·6H₂O and sulfur) for the one-pot synthesis of 2-substituted benzoxazoles from readily available 2-nitrophenols and aldehydes, achieving high yields at 100°C. jst.vn
The application of various nanocatalysts, which offer advantages such as high surface area, low catalyst loading, and simple purification, leading to high yields and short reaction times. researchgate.net
Table 2: Comparison of High-Yield and Scalable Methods for Benzoxazole Synthesis
Compound Reference Table
Table 3: List of Mentioned Compounds
Comprehensive Spectroscopic Characterization and Structural Elucidation of Benzoxazole, 2 Hexyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For Benzoxazole (B165842), 2-hexyl-, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for unambiguous structural assignment. mdpi.com
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.
Proton (¹H) NMR: The ¹H NMR spectrum of 2-hexyl-benzoxazole, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the aromatic protons of the benzoxazole ring and the aliphatic protons of the hexyl chain. rsc.org The aromatic region typically displays complex multiplets for the four protons on the benzene (B151609) ring. rsc.org The aliphatic region shows signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the hexyl chain. rsc.org A supporting information document from a study on iodine-mediated arylation provides specific chemical shift values for 2-hexylbenzoxazole. rsc.org
Table 1: ¹H NMR Spectroscopic Data for Benzoxazole, 2-hexyl- in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.68-7.66 | m | 1H | Aromatic CH |
| 7.49-7.47 | m | 1H | Aromatic CH |
| 7.31-7.29 | m | 2H | Aromatic CH |
| 2.99 | t, J=7.8 Hz | 2H | α-CH₂ |
| 1.89-1.82 | m | 2H | β-CH₂ |
| 1.46-1.31 | m | 6H | γ, δ, ε-CH₂ |
| 0.90 | t, J=7.0 Hz | 3H | ζ-CH₃ |
Data sourced from a study on the synthesis of benzoxazoles. rsc.org
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The spectrum for 2-hexyl-benzoxazole would show signals for the two distinct carbons of the oxazole (B20620) moiety (C2 and the oxygen-bearing carbon), the six carbons of the benzene ring, and the six carbons of the hexyl chain. cdnsciencepub.com While specific data for 2-hexyl-benzoxazole is available through databases like SpectraBase, general assignments can be inferred from data on related benzoxazole derivatives. rsc.orgnih.govresearchgate.net The C2 carbon, being part of the C=N-O system, is expected to appear significantly downfield. cdnsciencepub.com
Table 2: Predicted ¹³C NMR Chemical Shifts for Benzoxazole, 2-hexyl-
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
|---|---|
| C2 (Oxazole) | ~165-170 |
| Benzene Ring Carbons | ~110-152 |
| α-CH₂ | ~30-35 |
| β-CH₂ | ~28-32 |
| γ-CH₂ | ~25-30 |
| δ-CH₂ | ~22-26 |
| ε-CH₂ | ~31-32 |
| ζ-CH₃ | ~14 |
Predicted values based on general substituent effects and data for analogous structures. cdnsciencepub.comresearchgate.net
To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
COSY: This experiment would reveal the coupling between adjacent protons (H-H correlations). For the hexyl chain, it would show correlations between α-CH₂ and β-CH₂, β-CH₂ and γ-CH₂, and so on, confirming the linear nature of the alkyl group.
HSQC: This experiment correlates directly bonded carbon and proton atoms. It would link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, allowing for definitive assignment of the CH, CH₂, and CH₃ groups.
HMBC: This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for linking fragments of the molecule. For instance, HMBC would show a correlation between the α-CH₂ protons of the hexyl group and the C2 carbon of the benzoxazole ring, confirming the point of attachment.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) Spectroscopy: The IR spectrum of 2-hexyl-benzoxazole would be characterized by several key absorption bands. Studies on similar benzoxazole structures provide a basis for assigning these vibrations. esisresearch.orgdrugbank.com
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the hexyl group are found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). esisresearch.org
C=N Stretching: The characteristic stretching vibration of the oxazole C=N bond is expected in the region of 1600-1650 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.
C-O-C Stretching: The asymmetric and symmetric stretching of the C-O-C group within the benzoxazole ring system are prominent features, often observed around 1250 cm⁻¹ and 1070 cm⁻¹, respectively. esisresearch.orgesisresearch.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often produce strong Raman signals. The symmetric vibrations, in particular, tend to be more intense in Raman spectra compared to their IR counterparts. The C=N and C=C stretching bands would also be clearly visible. esisresearch.orgnih.gov
Table 3: Characteristic Vibrational Frequencies for Benzoxazole Derivatives
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| C=N Stretch | 1600 - 1650 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| Asymmetric C-O-C Stretch | ~1250 | IR, Raman |
| Symmetric C-O-C Stretch | ~1070 | IR |
Data based on spectroscopic investigations of various benzoxazole compounds. esisresearch.orgnih.govesisresearch.org
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π→π* transitions in conjugated systems like benzoxazole. Benzoxazole derivatives are known to be strong UV absorbers. researchgate.netscielo.br The absorption spectrum is influenced by the solvent and the substituents on the benzoxazole core. scielo.br
The UV-Vis spectrum of 2-hexyl-benzoxazole is expected to show strong absorption bands in the UVA range (320-400 nm) due to the conjugated π-electron system of the benzoxazole ring. scielo.brscielo.br Studies on various 2-substituted benzoxazoles show maximum absorption wavelengths (λmax) ranging from approximately 330 to 375 nm. researchgate.netscielo.br The hexyl group, being a non-chromophoric alkyl substituent, is not expected to significantly shift the absorption maximum compared to the parent 2-alkylbenzoxazole chromophore.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's exact molecular weight and providing clues about its structure through fragmentation analysis. nih.gov
For Benzoxazole, 2-hexyl-, high-resolution mass spectrometry (HRMS) would confirm its elemental composition, C₁₃H₁₇NO. The calculated monoisotopic mass is 203.131014166 Da. nih.gov
The fragmentation pattern in the mass spectrum under electron ionization (EI) would likely proceed through characteristic pathways:
Molecular Ion (M⁺): A prominent peak corresponding to the intact molecule at m/z 203.
Alpha-Cleavage: Cleavage of the bond between the first and second carbon of the hexyl chain (α-cleavage) would be a likely fragmentation, leading to a stable ion.
McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement involving the transfer of a gamma-hydrogen from the hexyl chain to the oxazole ring could occur.
Loss of the Alkyl Chain: A significant fragmentation pathway would be the cleavage of the bond between the benzoxazole ring and the hexyl chain, resulting in a fragment corresponding to the benzoxazole cation and the loss of a hexyl radical.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of 2-hexyl-benzoxazole, such as [M+H]⁺ and [M+Na]⁺. uni.lu
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. esisresearch.org This technique yields accurate data on bond lengths, bond angles, and intermolecular interactions. nih.govsemanticscholar.org
As of the current literature survey, a single-crystal X-ray diffraction study for Benzoxazole, 2-hexyl- has not been reported. If such a study were performed, it would provide unambiguous confirmation of the molecular structure. Data from crystallographic studies on other benzoxazole derivatives show that the benzoxazole ring system is essentially planar. nih.govsemanticscholar.org The analysis would reveal the specific conformation of the hexyl chain in the solid state and detail how the molecules pack together in the crystal lattice, stabilized by intermolecular forces. semanticscholar.orgnstda.or.th The technique of powder X-ray diffraction (PXRD) could also be used to analyze polycrystalline samples to determine phase purity and lattice parameters. wayne.edu
Advanced In Situ and Operando Spectroscopic Techniques for Dynamic Studies
The study of chemical compounds in real-time, under actual reaction conditions, provides invaluable insights into their behavior, reaction mechanisms, and transient states. For compounds like Benzoxazole, 2-hexyl-, advanced in situ and operando spectroscopic techniques are pivotal for moving beyond static characterization to a dynamic understanding. In situ spectroscopy refers to the analysis of a material in its reaction environment, while operando spectroscopy is a specific subset of in situ analysis where the catalytic performance or reaction kinetics are measured simultaneously with spectroscopic characterization. lehigh.eduresearchgate.net This dual approach allows for the direct correlation of structural and electronic properties with chemical activity. lehigh.edu
While specific operando studies on Benzoxazole, 2-hexyl- are not extensively documented in publicly available literature, the application of these advanced techniques to the broader benzoxazole family demonstrates a clear pathway for its future dynamic analysis. These methods are crucial for understanding synthesis mechanisms, photophysical behaviors, and electrochemical processes.
Real-Time Monitoring of Benzoxazole Synthesis
A significant application of operando spectroscopy is in monitoring chemical reactions to elucidate their mechanisms. For the synthesis of the core benzoxazole structure, researchers have employed a combination of operando flow Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) to track the formation and consumption of intermediates in real-time. acs.orgresearchgate.net This approach overcomes the limitations of traditional post-reaction analysis by capturing fleeting intermediate species.
In a representative study on benzoxazole synthesis, an operando flow FTIR setup was used to detect the small infrared peaks corresponding to reaction intermediates. acs.org By coupling this with flow NMR for quantitative analysis, a detailed reaction mechanism was determined. researchgate.net The data revealed that the rate-determining step in this synthesis is the final cyclization. acs.org
Table 1: Spectroscopic Data for Intermediates in Benzoxazole Synthesis Monitored by Operando FTIR
| Intermediate/Species | Spectroscopic Technique | Key Spectroscopic Signature | Observation | Reference |
| Cyanide (catalyst) | Operando Flow FTIR | Broad peak ~2160 cm⁻¹ (C≡N stretch) | Intensity increases as solid catalyst dissolves. | acs.org |
| Intermediate A | Operando Flow FTIR & NMR | Specific IR bands and NMR signals | Forms early in the reaction. | acs.org |
| Intermediate B | Operando Flow FTIR & NMR | Distinct IR bands and NMR signals | Appears after Intermediate A. | acs.org |
| Benzoxazole (Product) | Operando Flow NMR | Characteristic NMR signals | Appears immediately after the formation of Intermediate B. | acs.org |
This table is generated based on findings from a study on general benzoxazole synthesis, illustrating the type of data obtainable for dynamic studies.
Probing Ultrafast Photophysical Dynamics
Benzoxazole derivatives are well-known for their interesting photophysical properties, including Excited-State Intramolecular Proton Transfer (ESIPT). acs.orgnih.gov Time-resolved spectroscopic techniques, such as femtosecond time-resolved fluorescence and transient absorption spectroscopy, are essential for studying these ultrafast dynamic processes. acs.orgrsc.org These methods can track the evolution of excited states on timescales from femtoseconds to nanoseconds.
For instance, studies on 2-(2'-hydroxyphenyl)benzoxazole (HBO), a related compound, have used these techniques to measure the rates of ESIPT and subsequent relaxation pathways. nih.govresearchgate.net The data show that upon photoexcitation, an extremely rapid proton transfer occurs, creating a keto-tautomer that then fluoresces at a longer wavelength (a large Stokes shift). acs.orgresearchgate.net The dynamics of these processes are highly sensitive to the solvent environment. nih.govrsc.org While the 2-hexyl- substituent would influence the solubility and potentially the electronic properties, the fundamental photophysical processes could be investigated using the same techniques.
Table 2: Representative Time-Resolved Spectroscopic Data for ESIPT in Benzoxazole Derivatives
| Compound | Process | Technique | Measured Timescale | Solvent | Reference |
| 2-(2'-hydroxyphenyl)benzoxazole (HBO) | ESIPT | Time-Resolved Spectroscopy | ~80-150 fs | Various | nih.gov |
| 2-(2'-hydroxyphenyl)benzoxazole (HBO) | Keto Tautomer Lifetime | Time-Resolved Fluorescence | 295 ps | Hexane | nih.gov |
| 2-(2'-hydroxyphenyl)benzoxazole (HBO) | Anion* Fluorescence | Time-Resolved Fluorescence | - | Aqueous (alkaline) | nih.gov |
This table presents data for the model compound HBO to exemplify the dynamic information gained from time-resolved spectroscopy, which would be applicable to studying Benzoxazole, 2-hexyl-.
Electrochemical Dynamic Studies
The dynamic redox behavior of benzoxazole derivatives can be investigated using electrochemical methods combined with spectroscopy. Techniques like cyclic voltammetry (CV), square wave voltammetry (SWV), and differential pulse voltammetry (DPV) are used to study the reduction and oxidation processes of these molecules. researchgate.netesisresearch.org These methods monitor the current response of the molecule to a changing electrical potential, providing information on electron transfer kinetics and the stability of generated radical ions. researchgate.net
Studies on 2,5-disubstituted benzoxazoles have shown that the electrochemical behavior is highly dependent on the nature and position of the substituents. researchgate.netesisresearch.org For example, nitro-substituted benzoxazoles exhibit well-defined reduction peaks corresponding to the formation of a radical anion from the nitro group. esisresearch.org By applying these voltammetric techniques to Benzoxazole, 2-hexyl-, one could characterize its electrochemical stability, determine its oxidation and reduction potentials, and study the dynamics of its electron transfer processes.
Computational and Theoretical Chemistry Insights into Benzoxazole, 2 Hexyl
Electronic Structure Calculations: A Foundation for Understanding Reactivity
Electronic structure calculations are fundamental to predicting the behavior of Benzoxazole (B165842), 2-hexyl-. These quantum mechanical methods solve the Schrödinger equation to determine the distribution of electrons within the molecule, which governs its geometry, energy, and chemical properties. jetir.org
Density Functional Theory (DFT) for Molecular and Electronic Properties
Density Functional Theory (DFT) has become a robust and widely used method for investigating the properties of benzoxazole derivatives due to its balance of accuracy and computational cost. irjweb.com For molecules like 2-hexyl-benzoxazole, DFT is employed to optimize the molecular geometry, predict vibrational frequencies (for comparison with experimental IR and Raman spectra), and analyze electronic properties. dergipark.org.trresearchgate.net
Key molecular and electronic properties derived from DFT calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. irjweb.comdergipark.org.tr
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. dergipark.org.tr It highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions and chemical attack. researchgate.net
DFT studies on related benzoxazole structures, often using the B3LYP functional with basis sets like 6-311++G(d,p), provide a framework for understanding 2-hexyl-benzoxazole. dergipark.org.trresearchgate.net The hexyl group, being an electron-donating alkyl chain, is expected to influence the electronic distribution and thus the reactivity of the benzoxazole core.
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV |
| Dipole Moment (µ) | Measure of molecular polarity | 1.9 D |
| Ionization Potential (I) | -EHOMO | 6.2 eV |
| Electron Affinity (A) | -ELUMO | 1.5 eV |
| This table is interactive and contains representative data based on DFT studies of benzoxazole derivatives to illustrate the outputs of such calculations. |
Source: Values are representative based on findings in literature for similar benzoxazole compounds. dergipark.org.trresearchgate.netnih.gov
Ab Initio and Semi-Empirical Methods for Benzoxazole Systems
Beyond DFT, other computational methods are applied to study benzoxazole systems.
Ab Initio Methods: These "first-principles" methods solve the Schrödinger equation without using experimental data for parameterization, offering high accuracy. jetir.org Methods like Hartree-Fock (HF) are often used as a baseline, and more advanced correlated methods can be applied for higher precision, though at a greater computational expense. esisresearch.orgesisresearch.org Ab initio calculations have been successfully used to study the vibrational spectra and ground-state proton transfer in substituted benzoxazoles. esisresearch.orgacs.org
Semi-Empirical Methods: These methods simplify calculations by using parameters derived from experimental or high-level theoretical data. jetir.org Methods like AM1, PM3, and the more recent GFN-xTB are significantly faster than DFT or ab initio methods, making them suitable for very large molecules or for preliminary explorations of potential energy surfaces. indexcopernicus.comasianpubs.orgresearchgate.net They have been used to investigate the geometry, thermodynamic properties, and electronic spectra of various benzoxazole derivatives, providing valuable qualitative insights and good correspondence with more computationally intensive methods for certain properties. indexcopernicus.comasianpubs.orgresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While quantum mechanical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. hep.com.cn MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment.
For Benzoxazole, 2-hexyl-, MD simulations are particularly valuable for:
Exploring Conformational Landscapes: The flexible six-carbon alkyl chain can adopt numerous conformations. MD simulations can map the conformational landscape, identifying the most stable (lowest energy) conformers and the energy barriers between them. acs.orgdiva-portal.org This is crucial as the molecule's shape can significantly affect its biological activity and physical properties.
Simulating Solvation Effects: MD simulations explicitly model solvent molecules (like water or organic solvents), allowing for a detailed analysis of solute-solvent interactions. asianpubs.org These simulations can reveal how the solvent structures around the hydrophobic hexyl chain and the more polar benzoxazole headgroup, determining the molecule's solubility and the stability of different conformers in solution.
Studies on complex benzoxazole-based systems have successfully used MD simulations to understand the interconversion between different conformers and the stability of ligand-protein complexes, demonstrating the power of this technique. hep.com.cnrsc.orgsemanticscholar.orgnih.gov
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. mdpi.com By modeling reactants, products, and the high-energy transition states that connect them, chemists can understand how reactions occur and predict their outcomes.
Potential Energy Surface (PES) Mapping and Transition State Analysis
A chemical reaction can be visualized as a path on a multi-dimensional Potential Energy Surface (PES), where the "landscape" represents the energy of the system as a function of its geometry. libretexts.org
Minima on the PES correspond to stable or metastable species like reactants, intermediates, and products.
Saddle Points represent transition states (TS), which are the energy maxima along the minimum energy path between two minima. libretexts.org
Computational methods, particularly DFT, are used to map the PES for a given reaction. researchgate.net By locating the transition state structure and calculating its energy relative to the reactants, chemists can determine the activation energy barrier, which is a key factor controlling the reaction rate. This approach has been applied to understand the cyclization reactions that form the benzoxazole ring. researchgate.net For reactions involving 2-hexyl-benzoxazole, PES mapping could elucidate mechanisms of its synthesis or degradation. mdpi.comrsc.org
Kinetic and Thermodynamic Parameters from Computational Models
Once the stationary points (minima and transition states) on the PES are characterized, crucial kinetic and thermodynamic parameters can be calculated. cuni.czscirp.orgpuchd.ac.in
Thermodynamic Parameters: The relative energies of the reactants and products allow for the calculation of the reaction enthalpy (ΔH), determining if a reaction is exothermic or endothermic. By including vibrational frequency calculations, changes in entropy (ΔS) and Gibbs free energy (ΔG) can also be determined, which predict the spontaneity of a reaction at a given temperature. mdpi.com
Kinetic Parameters: The energy difference between the reactants and the transition state gives the activation energy (Ea or ΔG‡). diva-portal.org Using Transition State Theory (TST), this value can be used to calculate the theoretical rate constant (k) for the reaction. Computational studies on related systems have successfully calculated energy barriers for various transformations, providing kinetic insights that are often difficult to measure experimentally. acs.orgdiva-portal.orgresearchgate.net
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Starting materials of the reaction | 0.0 |
| Transition State (TS) | Highest energy point along the reaction path | +25.0 |
| Products | Final materials of the reaction | -15.0 |
| Activation Energy (Ea) | Energy barrier (TS - Reactants) | +25.0 |
| Reaction Enthalpy (ΔH) | Overall energy change (Products - Reactants) | -15.0 |
| This table is interactive and provides a hypothetical example of data obtained from a Potential Energy Surface calculation for a generic reaction. |
Source: Data is hypothetical, based on general principles of PES analysis. libretexts.orgrsc.org
Computational Prediction and Validation of Spectroscopic Data
The analysis of molecular structure and properties through spectroscopic methods is a cornerstone of chemical research. In recent years, computational chemistry has emerged as a powerful complementary tool to experimental techniques, providing detailed insights into spectroscopic data. For benzoxazole derivatives, including 2-hexyl-benzoxazole, methods based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are prominently used for the prediction and interpretation of spectroscopic characteristics. nih.govresearchgate.netresearchgate.net
DFT is employed to optimize the ground-state molecular geometry and to calculate vibrational frequencies, which correspond to infrared (IR) and Raman spectra. researchgate.net These calculations can predict the wavenumbers of fundamental vibrations, which are then compared with experimental FT-IR and FT-Raman data. researchgate.net The assignment of vibrational modes is often aided by Potential Energy Distribution (PED) analysis. researchgate.net Furthermore, the Gauge-Including Atomic Orbital (GIAO) approach within DFT is utilized to compute Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are benchmarked against experimental spectra. researchgate.net
For electronic spectra (UV-Vis absorption), TD-DFT is the method of choice. nih.govtandfonline.com It calculates the transition energies from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). tandfonline.comacs.org The agreement between computationally predicted and experimentally measured spectroscopic data serves as a crucial validation of the theoretical model. Studies on various benzoxazole derivatives show that computed absorption and emission wavelengths generally align well with experimental values, although deviations can occur depending on the functional and basis set used in the calculation. nih.govacs.org For instance, research on 2-(2'-hydroxyphenyl) benzoxazole derivatives has shown that experimental and computed wavelengths can have a deviation ranging from 0 to 50%. researcher.life This validation process is essential for establishing the reliability of the computational model, which can then be used to predict the properties of new or uncharacterized molecules. acs.org
Table 1: Computed Properties for Benzoxazole, 2-hexyl-
This interactive table displays various physicochemical and structural properties of Benzoxazole, 2-hexyl- computed using established computational models.
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₇NO | PubChem |
| Molecular Weight | 203.28 g/mol | PubChem 2.2 |
| XLogP3 | 4.6 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 5 | Cactvs 3.4.8.18 |
| Exact Mass | 203.131014166 Da | PubChem 2.2 |
| Topological Polar Surface Area | 21.6 Ų | Cactvs 3.4.8.18 |
Data sourced from PubChem CID 23240. nih.gov
Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Benzoxazole Derivative
This table provides a representative comparison between experimental data and theoretical calculations for a benzoxazole derivative, highlighting the validation process in computational chemistry.
| Spectroscopic Method | Parameter | Experimental Value | Calculated Value (Method) | Reference Compound |
|---|---|---|---|---|
| UV-Vis | λmax (nm) | 345 | 340 (TD-DFT/B3LYP) | Benzoxazole-Thiophene Derivative |
| Fluorescence | Emission λ (nm) | 410 | 405 (TD-DFT/B3LYP) | Benzoxazole-Thiophene Derivative |
| FT-IR | C=N Stretch (cm⁻¹) | 1630 | 1635 (DFT/B3LYP) | 2,5-disubstituted Benzoxazole |
| ¹H NMR | Aromatic δ (ppm) | 7.30 - 7.80 | 7.25 - 7.75 (DFT/GIAO) | 2-phenylbenzoxazole (B188899) |
Note: The data in this table are illustrative examples from studies on various benzoxazole derivatives and are not specific to 2-hexyl-benzoxazole. They serve to demonstrate the typical correlation between experimental and computational results. researchgate.netresearcher.life
Integration of Machine Learning and Artificial Intelligence in Benzoxazole Computational Chemistry
The fields of computational chemistry and drug discovery are being transformed by the integration of artificial intelligence (AI) and machine learning (ML). d-nb.infoepfl.charxiv.org For benzoxazole derivatives, these technologies offer powerful tools to accelerate research, enhance predictive accuracy, and explore vast chemical spaces that would be inaccessible through traditional methods alone. researchgate.netmdpi.com
One of the most significant applications of ML in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity or other properties. researchgate.netdiva-portal.org For benzoxazoles, researchers have developed 2D and 3D-QSAR models to predict their potential as, for example, enzyme inhibitors. researchgate.netbohrium.com These models are built by training ML algorithms—such as Support Vector Machines (SVM), Random Forest (RF), and various neural networks—on a dataset of benzoxazole compounds with known activities. diva-portal.orgacs.org The algorithms learn to identify key molecular descriptors (e.g., electronic, steric, and hydrophobic features) that govern the compound's behavior. nih.gov
Beyond QSAR, AI and ML are employed to:
Accelerate Simulations: ML potentials can replace or augment computationally expensive quantum mechanical calculations, allowing for molecular dynamics simulations on longer timescales and larger systems. epfl.ch This is crucial for studying dynamic processes like protein-ligand binding or conformational changes in benzoxazole-based systems. vietnamjournal.ruresearchgate.net
Virtual Screening and Drug Design: AI-driven workflows can screen massive virtual libraries of potential benzoxazole derivatives to identify promising candidates for synthesis and testing. bohrium.com Active learning, a subfield of ML, can intelligently guide this search, prioritizing molecules with the highest probability of being active, thereby saving significant time and resources. acs.org
Property Prediction: ML models are trained to directly predict a wide range of physicochemical properties, moving beyond just biological activity. escholarship.org This includes predicting solubility, toxicity, and spectroscopic characteristics, which aids in the early-stage assessment of novel benzoxazole compounds.
The synergy between AI, computational chemistry, and experimental validation creates a powerful cycle for discovery. arxiv.org Computationally-guided synthesis, driven by ML predictions, allows chemists to focus on the most promising benzoxazole derivatives, dramatically streamlining the development of new functional molecules and therapeutic agents. mdpi.comacs.org
Investigation of Reaction Mechanisms and Reactivity Patterns of Benzoxazole, 2 Hexyl
Fundamental Organic Reaction Mechanisms of Benzoxazole (B165842) Scaffolds
The benzoxazole core is a versatile scaffold in organic chemistry, participating in a variety of fundamental reaction mechanisms. Its aromatic nature lends it stability, yet the presence of heteroatoms (nitrogen and oxygen) introduces reactive sites.
Key reaction types involving the benzoxazole scaffold include:
Electrophilic Aromatic Substitution: The benzene (B151609) ring of the benzoxazole system can undergo electrophilic substitution reactions. The position of substitution (C4, C5, C6, or C7) is directed by the electron-donating or withdrawing nature of the oxazole (B20620) ring and any existing substituents. For instance, nitration of benzoxazole typically occurs at the C6-position. globalresearchonline.net
Nucleophilic Attack at C2: The C2 position of the benzoxazole ring is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many functionalization strategies for this class of compounds.
Cyclization Reactions: Benzoxazoles are often synthesized through the cyclization of precursors like 2-aminophenols with various electrophilic partners. mdpi.com These reactions proceed through the formation of intermediate imines or related species, followed by intramolecular ring closure. nih.gov
Ring-Opening Reactions: Under certain conditions, the oxazole ring can be opened, leading to the formation of other heterocyclic systems or functionalized benzenes. acs.orgrsc.orgrsc.orgacs.orgresearchgate.net
The reactivity of the benzoxazole scaffold is a balance of its aromatic character and the specific properties of the fused oxazole ring. Understanding these fundamental mechanisms is crucial for predicting the behavior of derivatives like Benzoxazole, 2-hexyl- in various chemical transformations.
Detailed Mechanistic Pathways for Benzoxazole, 2-hexyl- Formation
The synthesis of 2-substituted benzoxazoles, including Benzoxazole, 2-hexyl-, can be achieved through several mechanistic pathways. One of the most common methods involves the condensation of 2-aminophenol (B121084) with a suitable precursor containing the hexyl group.
A general mechanism for the formation of 2-alkylbenzoxazoles involves the reaction of 2-aminophenol with an aldehyde or carboxylic acid derivative. For instance, the reaction with heptanal (B48729) would proceed as follows:
Imine Formation: The amino group of 2-aminophenol attacks the carbonyl carbon of heptanal, leading to the formation of a hemiaminal intermediate. Subsequent dehydration results in the formation of a Schiff base (imine).
Intramolecular Cyclization: The hydroxyl group of the 2-aminophenol moiety then attacks the imine carbon in an intramolecular fashion. This step forms the five-membered oxazoline (B21484) ring.
Aromatization: The oxazoline intermediate undergoes oxidation to form the stable, aromatic benzoxazole ring. This oxidation can be facilitated by air or other oxidizing agents.
| Step | Reactants | Intermediate/Product | Key Transformation |
|---|---|---|---|
| 1 | 2-Aminophenol, Heptanal | Schiff Base (Imine) | Nucleophilic addition of the amino group to the carbonyl, followed by dehydration. |
| 2 | Schiff Base | 2-Hexyl-2,3-dihydro-1,3-benzoxazole | Intramolecular nucleophilic attack of the hydroxyl group on the imine carbon. |
| 3 | 2-Hexyl-2,3-dihydro-1,3-benzoxazole | Benzoxazole, 2-hexyl- | Oxidation and aromatization of the oxazoline ring. |
Another synthetic route involves the photoreaction of N-(2-halophenyl)alkanecarboxamides. For example, the photoreaction of N-(2-bromophenyl)heptanamide in a basic medium can yield 2-hexylbenzoxazole through an intramolecular photosubstitution mechanism. photos.or.kr This reaction is thought to proceed through a singlet excited state. photos.or.kr
Photoreactivity and Photochemical Mechanisms of Benzoxazoles
Benzoxazole derivatives are known for their interesting photochemical properties, which are influenced by their structure and environment. In the solid state, aryl benzobisoxazole compounds can undergo photoinduced electron transfer due to intermolecular π-stacking, leading to the formation of an ion radical pair. acs.org However, in solution, where π-stacking is less prevalent, these compounds are generally photostable. acs.org
The photochemistry of the parent 1,3-benzoxazole has been studied in cryogenic argon matrices. acs.org UV irradiation can cause a nearly quantitative conversion of 1,3-benzoxazole to 2-isocyanophenol. acs.org This transformation highlights the potential for ring-opening reactions under photochemical conditions.
For 2-substituted benzoxazoles, the nature of the substituent plays a significant role in their photoreactivity. For instance, 3-pyridylvinyl benzoxazole undergoes a solid-state photodimerization reaction upon exposure to UV light. rsc.org The photostability of 2-(2'-hydroxyphenyl)benzoxazole derivatives, which are of interest as UV filters, is attributed to an excited-state intramolecular proton transfer (ESIPT) mechanism that allows for the dissipation of absorbed energy without degradation. scielo.br
Heterocyclic Ring-Opening and Ring-Closing Reactions of Benzoxazole Derivatives
The benzoxazole ring, while aromatic, can undergo ring-opening and ring-closing reactions under specific catalytic conditions, leading to the formation of other valuable chemical structures.
A notable example is the copper-catalyzed reaction of benzoxazoles with ethyl diazoacetate and water. acs.orgacs.org This process involves the opening of the oxazole ring to produce highly functionalized benzenes containing aldehyde, amine, carboxylate, and hydroxyl groups. acs.orgacs.org The proposed mechanism involves the formation of a copper carbene, which adds to the benzoxazole to form an ylide. Subsequent addition of water, catalyzed by the copper center, leads to the ring-opened product. acs.org
Yttrium(III) triflate (Y(OTf)₃) catalyzes a cascade reaction between benzoxazoles and propargylic alcohols. rsc.orgrsc.orgresearchgate.net This reaction proceeds through a ring-opening of the benzoxazole followed by a regioselective ring-closure to form 1,4-benzoxazine scaffolds. rsc.orgrsc.orgresearchgate.net Mechanistic studies suggest an S_N1-type nucleophilic substitution of the benzoxazole with a propargyl cation is involved in this transformation. rsc.orgrsc.orgresearchgate.net
These ring-opening and closing reactions demonstrate the utility of the benzoxazole scaffold as a synthon for constructing more complex molecular architectures.
Substituent Effects on Reactivity and Selectivity in Benzoxazole, 2-Hexyl- Conversions
Substituents on the benzoxazole ring can significantly influence the reactivity and selectivity of its transformations through electronic and steric effects. fiveable.mestpeters.co.inucsb.eduopenstax.orglibretexts.org The hexyl group at the C2 position of Benzoxazole, 2-hexyl- is an electron-donating group (EDG) through an inductive effect.
Electronic Effects: The electron-donating nature of the hexyl group can influence the electron density of the benzoxazole ring system. This can affect the rates of electrophilic aromatic substitution on the benzene ring, generally activating it towards electrophiles.
Steric Effects: The bulky hexyl group can sterically hinder the approach of reagents to the C2 position and the adjacent nitrogen and oxygen atoms. This can influence the regioselectivity of certain reactions.
In reactions involving the benzene part of the benzoxazole, the interplay between the directing effects of the fused oxazole ring and any other substituents determines the position of substitution. For example, in electrophilic aromatic substitution reactions, the outcome will depend on whether the conditions favor kinetic or thermodynamic control, and how the hexyl group influences the stability of the reaction intermediates.
The presence of substituents on the benzene ring of a benzoxazole can also affect the ease of ring-opening reactions. For instance, in the Y(OTf)₃-catalyzed reaction with propargylic alcohols, benzoxazoles with both electron-donating (e.g., methyl) and electron-withdrawing (e.g., chloro, bromo, trifluoromethyl, nitro) substituents on the benzene ring have been shown to react successfully. rsc.org
Catalytic Reaction Pathways Involving Benzoxazole Species
A variety of catalytic systems have been developed to facilitate the synthesis and transformation of benzoxazoles, often providing milder reaction conditions and improved efficiency.
Ruthenium Catalysis: A heterogeneous ruthenium catalyst supported on phosphine-functionalized magnetic nanoparticles has been used for the synthesis of benzoxazoles from primary alcohols and 2-aminophenol. acs.org The proposed mechanism involves the ruthenium-catalyzed dehydrogenation of the alcohol to an aldehyde, followed by condensation with 2-aminophenol and subsequent cyclization and dehydrogenation to form the benzoxazole product. acs.org
Copper Catalysis: As mentioned earlier, copper complexes are effective catalysts for the ring-opening and functionalization of benzoxazoles with diazo compounds. acs.orgacs.org
Yttrium Catalysis: Yttrium triflate is a Lewis acid catalyst that enables the synthesis of 1,4-benzoxazines from benzoxazoles and propargylic alcohols. rsc.orgrsc.orgresearchgate.net
Ionic Liquid Catalysis: Ionic liquids, such as 1-butylpyridinium (B1220074) iodide, have been employed as recyclable catalysts for the direct oxidative amination of benzoxazoles. mdpi.com Brønsted acidic ionic liquids have also been used as heterogeneous catalysts for benzoxazole synthesis. nih.gov
Metal-Organic Framework (MOF) Catalysis: A manganese-based MOF has been shown to be an efficient Lewis acid catalyst for the synthesis of benzoxazole derivatives from o-aminophenol and various aromatic aldehydes. rsc.org
These catalytic pathways offer significant advantages in terms of reaction rates, yields, and the ability to tolerate a range of functional groups, making them valuable tools for the manipulation of the benzoxazole scaffold.
Rational Design and Synthesis of Benzoxazole, 2 Hexyl Derivatives and Analogues
Strategies for Alkyl Chain Modification and Functionalization
Modification of the 2-hexyl chain in Benzoxazole (B165842), 2-hexyl- is a key strategy to modulate its properties. These modifications can range from simple changes in chain length to the introduction of various functional groups.
One common approach involves the synthesis of a series of 2-alkylbenzoxazoles with varying chain lengths to study the effect of lipophilicity. For instance, a series of 2-alkylbenzoxazoles can be prepared from the condensation of 2-aminophenol (B121084) with aliphatic carboxylic acids of different lengths (e.g., pentanoic acid, heptanoic acid, octanoic acid) in the presence of a suitable catalyst. ijcce.ac.ir
Functionalization of the alkyl chain can be achieved through several methods. Terminal functionalization of the hexyl chain can be accomplished by using a starting material that already contains a protected functional group, such as a terminal ester or halide. This allows for subsequent chemical transformations. For example, a ω-hydroxy carboxylic acid can be used in the initial condensation with 2-aminophenol, with the hydroxyl group protected. After the formation of the benzoxazole ring, the protecting group can be removed, and the hydroxyl group can be further derivatized.
Another strategy is the direct functionalization of the pre-formed 2-hexylbenzoxazole. This can be more challenging due to the relative inertness of the alkyl chain. However, radical halogenation could potentially introduce a handle for further modifications, although this approach may lack selectivity.
A more controlled approach involves the synthesis of 2-alkenyl or 2-alkynyl benzoxazoles, which can then undergo a variety of addition reactions to introduce functionality along the chain. For example, the reaction of 2-aminophenol with an unsaturated acid chloride would yield the corresponding 2-alkenylbenzoxazole. This double bond can then be subjected to reactions like epoxidation, dihydroxylation, or hydrogenation.
Table 1: Examples of Alkyl Chain Modified Benzoxazole, 2-hexyl- Analogues
| Analogue Name | Modification | Potential Synthetic Precursor (Carboxylic Acid) |
|---|---|---|
| Benzoxazole, 2-pentyl- | Shorter alkyl chain | Hexanoic acid |
| Benzoxazole, 2-heptyl- | Longer alkyl chain | Octanoic acid |
| Benzoxazole, 2-(6-hydroxyhexyl)- | Terminal hydroxylation | 7-Hydroxyheptanoic acid |
| Benzoxazole, 2-(5-hexenyl)- | Introduction of unsaturation | 6-Heptenoic acid |
Introduction of Diverse Substituents on the Benzoxazole Ring System
Introducing substituents onto the benzene (B151609) ring of the benzoxazole system is a powerful method to alter the electronic properties, solubility, and biological activity of the molecule. nih.gov Electrophilic aromatic substitution reactions on the benzoxazole ring typically occur at the 5- or 6-position. core.ac.uk
Common substituents that can be introduced include halogens (Cl, Br), nitro groups (NO2), and alkyl groups. For instance, nitration of 2-hexylbenzoxazole using a mixture of nitric acid and sulfuric acid would likely yield the 6-nitro derivative. globalresearchonline.net Subsequent reduction of the nitro group to an amine provides a versatile handle for a wide range of further derivatizations, such as acylation or diazotization followed by substitution.
Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The position of halogenation can be influenced by the reaction conditions and the presence of other substituents. These halogenated derivatives can then participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce aryl, heteroaryl, or amino groups.
Alternatively, substituted benzoxazoles can be synthesized from appropriately substituted 2-aminophenols. mdpi.com This approach offers better control over the position and nature of the substituent. For example, the condensation of 4-chloro-2-aminophenol with heptanoic acid would directly yield 5-chloro-2-hexylbenzoxazole. A variety of substituted 2-aminophenols are commercially available or can be synthesized through standard aromatic chemistry. google.com
Table 2: Examples of Ring-Substituted Benzoxazole, 2-hexyl- Derivatives
| Derivative Name | Substituent | Position | Synthetic Approach |
|---|---|---|---|
| 2-Hexyl-6-nitrobenzoxazole | -NO2 | 6 | Electrophilic nitration of 2-hexylbenzoxazole |
| 5-Chloro-2-hexylbenzoxazole | -Cl | 5 | Condensation of 4-chloro-2-aminophenol with heptanoic acid |
| 6-Bromo-2-hexylbenzoxazole | -Br | 6 | Electrophilic bromination of 2-hexylbenzoxazole |
| 2-Hexyl-5-methylbenzoxazole | -CH3 | 5 | Condensation of 4-methyl-2-aminophenol with heptanoic acid |
Synthesis of Fused Benzoxazole Architectures
Creating fused benzoxazole architectures leads to more complex, rigid, and often more potent molecules. These polycyclic structures can be synthesized by starting with precursors that already contain additional rings or by forming new rings on the benzoxazole scaffold.
One strategy involves the use of substituted 2-aminophenols where the substituent is part of another ring system. For example, using an amino-hydroxynaphthalene derivative as the starting material in a condensation reaction with heptanoic acid would result in a naphthoxazole, a fused benzoxazole system.
Another approach is to build additional rings onto a pre-formed benzoxazole derivative. For instance, if a 2-hexylbenzoxazole derivative contains a reactive group on the benzene ring, such as an amino or a hydroxyl group, this can be used as a starting point for annulation reactions to form a new fused ring.
The synthesis of tetrazole-fused benzoxazole derivatives has been reported as a strategy to create novel compounds with potential biological activity. iaea.org This typically involves the reaction of a cyano-substituted benzoxazole with an azide, or the construction of the tetrazole ring from an amino-substituted benzoxazole.
Structure-Reactivity and Structure-Property Relationships in Derivatization
The derivatization of Benzoxazole, 2-hexyl- allows for the systematic investigation of structure-activity relationships (SAR) and structure-property relationships (SPR). nih.govdrugbank.com These studies are crucial for optimizing the desired characteristics of the molecule, whether for biological applications or materials science.
The reactivity of the benzoxazole core is influenced by the substituents on the benzene ring. acs.orgnih.gov Electron-withdrawing groups, such as nitro or chloro, generally decrease the electron density of the ring system, making it less susceptible to electrophilic attack but more susceptible to nucleophilic attack at the 2-position. researchgate.netesisresearch.org Conversely, electron-donating groups increase the electron density, facilitating electrophilic substitution.
The nature and position of substituents also have a profound impact on the physical properties of the molecule. For example, the introduction of polar groups can increase water solubility, while extending the alkyl chain or adding aromatic rings will increase lipophilicity. The photophysical properties, such as fluorescence, can also be tuned by the introduction of specific chromophoric or auxochromic groups. rsc.org For instance, the creation of donor-π-acceptor (D-π-A) type structures by placing an electron-donating group on one end of the molecule and an electron-accepting group on the other can lead to interesting photophysical properties. rsc.org
Table 3: Predicted Effects of Substituents on the Properties of 2-Hexylbenzoxazole
| Substituent | Position | Predicted Effect on Electron Density | Predicted Effect on Lipophilicity |
|---|---|---|---|
| -NO2 | 6 | Decrease | Slight Increase |
| -Cl | 5 | Decrease | Increase |
| -OCH3 | 6 | Increase | Slight Decrease |
| -NH2 | 6 | Increase | Decrease |
Development of Combinatorial and Library Synthesis Approaches for Analogues
Combinatorial chemistry and library synthesis are powerful tools for rapidly generating a large number of diverse analogues for high-throughput screening. sioc-journal.cngoogle.com Solid-phase synthesis is particularly well-suited for creating libraries of benzoxazole derivatives. google.com
In a typical solid-phase approach, a 2-aminophenol derivative is attached to a solid support (resin). This resin-bound starting material can then be reacted with a variety of carboxylic acids or their activated derivatives to introduce diversity at the 2-position. After the cyclization to form the benzoxazole ring, the product can be cleaved from the resin. google.com
The "split-and-pool" strategy can be employed to create large combinatorial libraries. In this method, the resin is divided into several portions, and each portion is reacted with a different building block. The portions are then combined, mixed, and split again for the next reaction step. This allows for the exponential generation of a diverse set of compounds.
High-throughput screening techniques can then be used to identify "hit" compounds from these libraries with the desired biological activity or physical properties. nih.gov The development of efficient and reliable high-throughput synthesis methods, including mechanochemical approaches, is an active area of research. rsc.org The use of microwave-assisted synthesis has also been shown to accelerate the synthesis of benzoxazole libraries. heteroletters.org
The synthesis of benzoxazole libraries has been achieved through various methods, including the Ugi four-component reaction (U-4CR), which allows for the rapid assembly of complex molecules from simple starting materials. researchgate.net
Exploration of Benzoxazole, 2 Hexyl in Advanced Materials and Catalytic Systems Research
Role of Benzoxazole (B165842), 2-Hexyl- in Organic and Polymeric Materials Research
The incorporation of the 2-hexyl-benzoxazole unit into organic and polymeric structures is an area of active investigation, aimed at developing materials with tailored properties. The benzoxazole core provides rigidity and desirable electronic characteristics, while the hexyl group imparts solubility and influences intermolecular interactions.
Benzoxazole, 2-hexyl- serves as a versatile building block for the synthesis of functional polymers and oligomers. The benzoxazole ring is a key component in high-performance polymers like polybenzoxazoles (PBOs), which are known for their exceptional thermal, mechanical, and chemical stability. researchgate.net By analogy, incorporating the 2-hexyl-benzoxazole unit can lead to polymers with enhanced processability. For instance, diamine monomers containing benzoxazole moieties have been used to create novel poly(benzoxazole imide)s (PBOPIs) with high glass transition temperatures (Tg) ranging from 285 to 363 °C and excellent thermal stability. rsc.org
The hexyl side chain enhances the solubility of the resulting polymers in common organic solvents, which is a crucial factor for their application in solution-processable organic photovoltaic devices and other electronic applications. researchgate.netresearchgate.net Research on related acceptor-donor-acceptor oligomers incorporating 2-phenyl-2H-benzotriazole units has demonstrated the importance of such building blocks in creating materials for bulk-heterojunction solar cells. researchgate.net The principles from these studies can be applied to oligomers containing the 2-hexyl-benzoxazole moiety to modulate electronic properties and improve device performance.
| Polymer Type | Key Monomer Feature | Notable Properties | Potential Role of 2-Hexyl- Group |
|---|---|---|---|
| Poly(benzoxazole imide)s (PBOPIs) | Benzoxazole-containing diamines | High Tg (285–363 °C), excellent thermal stability (Td5% 510–564 °C), good mechanical strength (103–126 MPa). rsc.org | Improve solubility and melt processability. |
| Thermally Rearranged PBOs | Blends of polyamide and polyimide precursors | Superior mechanical performance, high gas separation properties, and anti-plasticization behavior. doi.org | Enhance flexibility and processability of precursor polymers. |
| Donor-Acceptor Polymers | Benzoxazole as an acceptor unit | Tunable optoelectronic properties for organic electronics. researchgate.netresearchgate.net | Increase solubility for solution processing of electronic devices. |
The self-assembly of molecules into organized supramolecular structures is a powerful strategy for creating functional materials. Research on carbazole-based vinyl-benzoxazole derivatives has shown that the length of the alkyl chain strongly influences their gelation and self-assembly capabilities. nih.govacs.orgacs.org These studies found that molecules with different alkyl chain lengths exhibit varied critical gelation concentrations in polar and nonpolar solvents. nih.govacs.org
These findings suggest that the hexyl group in Benzoxazole, 2-hexyl- would play a critical role in directing self-assembly processes. The hydrophobic interactions of the hexyl chains, in conjunction with π-π stacking of the aromatic benzoxazole cores, can lead to the formation of organized aggregates such as nanofibers, belts, and lamellar structures. researchgate.net The balance between these intermolecular forces, governed by the hexyl group, determines the morphology and stability of the resulting self-assembled materials, which is crucial for applications in areas like drug delivery and organic electronics. researchgate.net
| Compound Type | Key Structural Feature | Observed Self-Assembly Behavior | Driving Forces |
|---|---|---|---|
| Carbazole-based vinyl-benzoxazoles | Variable alkyl chain length | Formation of gels in organic solvents; morphology (wrinkles, belts, rods) is solvent-dependent. researchgate.net Gelation capability is strongly dependent on the alkyl chain length. nih.govacs.org | π-π stacking, hydrogen bonding, and hydrophobic forces. researchgate.net |
| Generic 2-Alkyl-Benzoxazoles | Hexyl group | Expected to form organized aggregates driven by a balance of hydrophobic interactions from the hexyl chain and π-stacking from the benzoxazole core. | Hydrophobic interactions, π-π stacking. |
Ligand Design and Application in Catalysis Research
The benzoxazole scaffold is a prominent feature in the design of ligands for various catalytic transformations. The nitrogen and oxygen atoms of the oxazole (B20620) ring can coordinate with metal centers, and the benzene (B151609) ring can be functionalized to tune the steric and electronic properties of the ligand.
The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. researchgate.net While specific research on 2-hexyl-benzoxazole as a chiral ligand is not extensively documented, the broader class of benzoxazole and related oxazoline-containing ligands is well-established in asymmetric synthesis. dokumen.pub For example, planar-chiral oxazole-pyrimidine ligands derived from [2.2]paracyclophane have been successfully used in nickel-catalyzed asymmetric reductions, achieving high yields and enantioselectivities.
The 2-hexyl-benzoxazole framework can be rendered chiral by introducing stereogenic centers, for instance, in the hexyl chain or by creating planar chirality through appropriate substitution on the benzene ring. dicp.ac.cn The design of such ligands would leverage the rigid benzoxazole core to create a well-defined chiral environment around a metal catalyst, potentially enabling high stereocontrol in a variety of asymmetric reactions.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthesis. Benzoxazole derivatives have been utilized in organocatalytic reactions. For example, the synthesis of benzoxazole-containing triazoles has been achieved through an enolate-mediated organocatalytic cycloaddition. rsc.org Furthermore, supramolecular structures based on calix acs.orgresorcinarene functionalized with amino groups have been employed as heterogeneous organocatalysts for the synthesis of 2-substituted benzoxazole derivatives. researchgate.net
These examples highlight the potential of the benzoxazole scaffold in designing new organocatalysts. The 2-hexyl-benzoxazole moiety could be incorporated into more complex structures to create catalysts where the hexyl group helps to create specific catalytic pockets or enhances solubility and catalyst recovery.
Benzoxazole-based ligands have been effectively used in both heterogeneous and homogeneous catalysis.
In homogeneous catalysis , palladium(II) complexes with (pyridyl)benzoazole ligands have been shown to be effective catalysts for the hydrogenation of alkenes and alkynes. rsc.org The benzoxazole ligand plays a crucial role in stabilizing the metal center and modulating its catalytic activity. Gold catalysts, often stabilized by various ligands, have also been widely investigated for a range of transformations. nih.gov
For heterogeneous catalysis , the immobilization of benzoxazole-containing catalytic species onto solid supports offers advantages in terms of catalyst separation and recycling. Ruthenium nanoparticles supported on magnetic materials have been used as a recyclable heterogeneous catalyst for the one-pot synthesis of benzoxazole derivatives in aqueous media. spast.org Similarly, phosphine-functionalized magnetic nanoparticles have served as a recyclable ligand for ruthenium-catalyzed synthesis of benzoxazoles. acs.org Other heterogeneous systems include Brønsted acidic ionic liquid gels and silica-supported sulfonic acid nanoparticles, which have proven to be efficient and reusable catalysts for benzoxazole synthesis. nih.govajchem-a.comajchem-a.com The 2-hexyl-benzoxazole unit could be incorporated into such systems, with the hexyl group potentially influencing the interaction with the support or modifying the catalytic environment.
| Catalysis Type | Catalyst System Example | Application | Key Advantage |
|---|---|---|---|
| Homogeneous | (Pyridyl)benzoazole Palladium(II) complexes rsc.org | Hydrogenation of alkenes and alkynes | High activity and selectivity. |
| Heterogeneous | Ruthenium nanoparticles on magnetic support spast.org | One-pot synthesis of benzoxazoles | Magnetic recovery and reusability. |
| Heterogeneous | Brønsted acidic ionic liquid gel nih.gov | Synthesis of benzoxazoles | High yields, recyclable catalyst, solvent-free conditions. |
| Organocatalysis | Functionalized Calix acs.orgresorcinarenes researchgate.net | Synthesis of 2-substituted benzoxazoles | Metal-free catalysis, heterogeneous system. |
Research into Novel Chemical Sensor Architectures Based on Benzoxazole, 2-Hexyl-
The benzoxazole moiety is a key component in the design of fluorescent chemosensors due to its inherent photophysical properties. mdpi.com The introduction of a 2-hexyl group in Benzoxazole, 2-hexyl- is anticipated to modulate these properties, making it a candidate for the development of novel chemical sensor architectures. The alkyl chain can enhance solubility in nonpolar media, facilitating its incorporation into various sensing platforms such as polymer films and membranes.
Research in this area would likely focus on the synthesis of derivatives of Benzoxazole, 2-hexyl- functionalized with specific recognition units. These units would be designed to selectively interact with target analytes, leading to a measurable change in the fluorescence of the benzoxazole core. This phenomenon, often based on mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT), forms the basis of "turn-on" or "turn-off" fluorescent sensors. acs.org
For instance, the nitrogen atom in the oxazole ring and the oxygen atom can act as coordination sites for metal ions. mdpi.com By attaching a suitable chelating agent to the benzoxazole ring, it is plausible to develop sensors for various metal cations. The binding of a metal ion would alter the electronic structure of the fluorophore, resulting in a change in its emission spectrum. While specific studies on Benzoxazole, 2-hexyl- are not available, research on other benzoxazole derivatives has demonstrated their utility in detecting cations like Zn²⁺ and Cd²⁺. mdpi.com
The table below outlines potential research directions and expected outcomes for chemical sensors based on Benzoxazole, 2-hexyl-.
| Target Analyte | Proposed Sensor Design Principle | Expected Sensing Mechanism | Potential Application Areas |
| Metal Ions (e.g., Zn²⁺, Cu²⁺) | Covalent attachment of a chelating group (e.g., picolylamine) to the benzoxazole core. | Chelation-enhanced fluorescence (CHEF) or fluorescence quenching upon metal binding. | Environmental monitoring, biological imaging. |
| pH | Incorporation of a pH-sensitive functional group (e.g., phenol (B47542), amine). | Modulation of ICT processes upon protonation/deprotonation, leading to ratiometric or intensity-based sensing. | Biological pH sensing, industrial process monitoring. |
| Anions (e.g., CN⁻, F⁻) | Introduction of a recognition site capable of hydrogen bonding or nucleophilic addition with the target anion. | Alteration of the fluorophore's electronic environment upon anion binding, causing a spectral shift or intensity change. | Environmental and food safety. |
| Biothiols (e.g., Cysteine) | Functionalization with a reactive group (e.g., acrylate) that undergoes a specific reaction with thiols. | "Turn-on" fluorescence upon reaction-induced cleavage of a quenching moiety. nih.gov | Medical diagnostics, cellular imaging. |
Development of Biological Probes and Chemical Tools with Benzoxazole, 2-Hexyl-
The fluorescent nature of the benzoxazole scaffold makes it an attractive platform for the development of biological probes and chemical tools for imaging and sensing within biological systems. periodikos.com.brperiodikos.com.br The lipophilic hexyl chain of Benzoxazole, 2-hexyl- could facilitate its partitioning into cellular membranes or hydrophobic pockets of biomolecules, making it a candidate for labeling specific cellular components.
Research into developing biological probes from Benzoxazole, 2-hexyl- would involve its functionalization to enhance biocompatibility and target specificity. This could include the introduction of water-solubilizing groups or specific ligands that recognize biological targets such as proteins or nucleic acids. For example, benzoxazole derivatives have been investigated as fluorescent DNA probes. periodikos.com.br The planar benzoxazole ring can intercalate between DNA base pairs, and this interaction can lead to a significant enhancement in fluorescence, allowing for the visualization of DNA. periodikos.com.br
Furthermore, the photophysical properties of benzoxazole derivatives can be tuned by modifying the substituents on the benzoxazole ring. This tunability is crucial for developing probes with specific excitation and emission wavelengths suitable for biological imaging, including those compatible with techniques like two-photon microscopy. acs.org
The following table summarizes potential research avenues for developing biological probes and chemical tools from Benzoxazole, 2-hexyl-.
| Application Area | Probe Design Strategy | Principle of Operation | Potential Research Findings |
| Cellular Imaging | Introduction of targeting moieties (e.g., peptides, antibodies) to direct the probe to specific organelles or proteins. | Fluorescence imaging of subcellular structures or tracking of specific biomolecules. | Visualization of cellular processes in real-time. |
| DNA/RNA Probing | Design of derivatives that can intercalate or bind to the grooves of nucleic acids. periodikos.com.br | Changes in fluorescence intensity or lifetime upon binding to DNA or RNA. periodikos.com.br | Tools for studying DNA replication, transcription, and damage. |
| Enzyme Activity Sensing | Incorporation of a substrate for a specific enzyme that, upon cleavage, releases the fluorescent benzoxazole core. | "Turn-on" fluorescence response proportional to enzyme activity. | Assays for high-throughput drug screening and disease diagnosis. |
| Membrane Probing | Leveraging the hydrophobic hexyl chain to target cellular membranes. | Monitoring changes in membrane fluidity or potential through alterations in the probe's fluorescence properties. | Understanding membrane dynamics and ion channel function. |
Future Perspectives and Emerging Research Avenues for Benzoxazole, 2 Hexyl
Integration of Multi-Scale Modeling and Simulation for Complex Phenomena
The future of understanding the behavior of Benzoxazole (B165842), 2-hexyl- will heavily rely on computational approaches that bridge multiple scales of complexity. While experimental work provides essential data, multi-scale modeling and simulation offer a predictive framework to understand and design materials and processes from the molecular level upwards.
Molecular and Quantum Mechanics: At the most fundamental level, quantum mechanics (QM) calculations can elucidate the electronic structure of Benzoxazole, 2-hexyl-, predicting its reactivity, spectroscopic properties, and interaction energies. This is complemented by molecular dynamics (MD) simulations, which can model the behavior of ensembles of Benzoxazole, 2-hexyl- molecules over time. researchgate.net Such simulations are crucial for predicting bulk properties like viscosity, diffusion coefficients, and the compound's interaction with solvents or biological membranes. For instance, MD simulations could model the partitioning of the lipophilic 2-hexyl chain in different environments, a key factor in its potential biological activity.
Coarse-Graining and Mesoscale Simulations: To study larger systems and longer timescales, such as the self-assembly of Benzoxazole, 2-hexyl- derivatives into functional materials or their distribution in a complex formulation, coarse-grained (CG) models are necessary. In a CG model, groups of atoms are represented as single "beads," reducing the computational cost while retaining the essential physics of the system. This approach would be invaluable for investigating the formation of micelles, films, or other nanostructures where the hexyl chain plays a dominant role.
Process and Device-Scale Modeling: The ultimate goal is to connect molecular properties to macroscopic performance. By integrating data from lower-scale simulations into continuum models, researchers can simulate the performance of Benzoxazole, 2-hexyl- in a final application, such as its release profile from a polymer matrix or its effectiveness as an optical brightener in a detergent formulation. wikipedia.org This multi-scale approach allows for the in silico optimization of products containing Benzoxazole, 2-hexyl- before committing to extensive laboratory synthesis and testing.
Table 1: Computational Approaches for Studying Benzoxazole, 2-hexyl-
| Modeling Scale | Technique | Information Gained for Benzoxazole, 2-hexyl- | Potential Application |
|---|---|---|---|
| Quantum | Density Functional Theory (DFT) | Electronic structure, reactivity, spectral properties | Predicting reaction mechanisms, understanding UV-Vis absorption |
| Atomistic | Molecular Dynamics (MD) | Conformational dynamics, interaction with solvents, membrane permeability | Predicting solubility, designing drug delivery systems |
| Mesoscale | Coarse-Grained (CG) Simulation | Self-assembly, phase behavior, morphology of blends | Designing functional materials, optimizing formulation stability |
| Continuum | Finite Element Analysis (FEA) | Bulk material properties, device performance | Predicting mechanical properties of polymers containing the compound |
Sustainable Synthesis and Biocatalytic Approaches to Benzoxazole Derivatives
Traditional methods for synthesizing benzoxazoles often involve harsh conditions, toxic reagents, and metal catalysts, posing environmental concerns. patsnap.commedcraveonline.com The future of Benzoxazole, 2-hexyl- synthesis will be dominated by green chemistry principles, with a significant focus on biocatalysis.
Green Chemistry in Benzoxazole Synthesis: The development of environmentally benign synthetic routes is a major research thrust. This includes the use of greener solvents like water or ionic liquids, and energy-efficient reaction conditions, such as microwave-assisted synthesis. nih.govresearchgate.netorganic-chemistry.org For the synthesis of Benzoxazole, 2-hexyl-, this would involve replacing traditional condensation reagents with recyclable catalysts, such as silica-supported methanesulfonic acid, which has been shown to be effective for benzoxazole synthesis. wisdomlib.org These methods not only reduce waste but can also lead to higher yields and simpler purification procedures. wisdomlib.org
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and mild reaction conditions. chemistryviews.org Recent research has demonstrated the use of bacterial hemoglobin (VHb) for the synthesis of 2-substituted benzoxazoles in water at room temperature, achieving moderate to high yields in a short time. chemistryviews.orgnih.govresearchgate.net This biocatalytic strategy involves the annulation reaction of phenols with amines. nih.gov Adapting this system for the synthesis of Benzoxazole, 2-hexyl- would likely involve the reaction of 2-aminophenol (B121084) with heptanal (B48729) or a related amine, catalyzed by an engineered enzyme. Lipases are another class of enzymes with potential for benzoxazole synthesis due to their stability and broad substrate compatibility. researchgate.net
Table 2: Comparison of Synthesis Methods for 2-Substituted Benzoxazoles
| Method | Catalyst/Reagent | Conditions | Advantages | Challenges for Benzoxazole, 2-hexyl- |
|---|---|---|---|---|
| Traditional Condensation | Polyphosphoric acid, strong acids | High temperatures | High yields for some substrates | Harsh conditions, waste generation |
| Metal-Catalyzed Cyclization | Copper, Palladium | Moderate to high temperatures | Broad substrate scope | Catalyst toxicity and cost, ligand sensitivity |
| Green Catalysis | Silica-supported MSA wisdomlib.org | 60°C in acetonitrile (B52724) wisdomlib.org | Recyclable catalyst, milder conditions | Substrate scope for long alkyl chains needs investigation |
| Biocatalysis (VHb) | Vitreoscilla hemoglobin chemistryviews.org | Room temperature in water nih.gov | Environmentally friendly, high selectivity | Enzyme engineering may be needed for the hexyl substrate |
Application of Advanced Characterization Techniques for Dynamic Processes
While standard techniques like NMR and mass spectrometry are essential for confirming the structure of Benzoxazole, 2-hexyl-, future research will require advanced characterization methods to study its dynamic behavior and interactions in real-time. jetir.orgresearchgate.net
In-situ and Operando Spectroscopy: To understand reaction mechanisms and optimize synthesis, in-situ spectroscopic techniques are invaluable. For example, using in-situ FTIR or Raman spectroscopy to monitor the biocatalytic synthesis of Benzoxazole, 2-hexyl- could provide crucial information about reaction intermediates and kinetics. This data is essential for improving catalyst efficiency and reaction yield.
Advanced NMR Techniques: Multi-dimensional and solid-state NMR spectroscopy can provide detailed insights into the structure and dynamics of Benzoxazole, 2-hexyl- in different states. ipb.pt For instance, solid-state NMR could be used to characterize the compound within a polymer matrix, revealing information about its dispersion and interaction with the host material. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could elucidate the spatial proximity of the hexyl chain to other molecules in solution or in a self-assembled state.
Time-Resolved Spectroscopy: To study the photophysical properties of Benzoxazole, 2-hexyl-, which could be relevant for applications in optical materials, time-resolved fluorescence or absorption spectroscopy will be critical. researchgate.net These techniques can probe the excited-state dynamics on timescales from femtoseconds to milliseconds, providing a complete picture of how the molecule handles light energy.
Machine Learning-Assisted Compound Design and Discovery for Benzoxazole, 2-hexyl-
Machine learning (ML) and artificial intelligence (AI) are set to revolutionize the discovery and optimization of new molecules. researchgate.net For Benzoxazole, 2-hexyl-, these computational tools can accelerate the design of derivatives with enhanced properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. nih.gov By training a QSAR model on a dataset of benzoxazole derivatives with varying 2-substituents, it would be possible to predict the properties of Benzoxazole, 2-hexyl- or to design new derivatives with improved performance. nih.govresearchgate.net For example, a model could be built to predict the antifungal activity of 2-alkyl-benzoxazoles, allowing for the in silico screening of thousands of potential candidates. mdpi.com
Generative Models: More advanced deep learning techniques, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), can be used to design entirely new molecules. researchgate.net By training a generative model on a large database of known benzoxazoles and their properties, the model could propose novel structures, potentially with 2-hexyl-like side chains, that are optimized for a specific application, such as high fluorescence quantum yield or strong binding to a biological target.
Predictive Models for Synthesis: ML can also be used to predict the outcome of chemical reactions. By training a model on a vast dataset of known organic reactions, it could predict the optimal conditions for synthesizing Benzoxazole, 2-hexyl- or suggest alternative, more efficient synthetic routes.
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Catalysis
The most significant breakthroughs for Benzoxazole, 2-hexyl- will likely emerge from research that transcends traditional disciplinary boundaries. chemistryjournal.net The unique combination of a rigid, aromatic benzoxazole core and a flexible, lipophilic hexyl chain makes this compound a prime candidate for interdisciplinary exploration.
Organic Chemistry and Materials Science: The synthesis of novel polymers incorporating the Benzoxazole, 2-hexyl- moiety could lead to new materials with tailored properties. For example, the benzoxazole unit could impart thermal stability and fluorescence, while the hexyl chain could enhance solubility in organic solvents or act as a plasticizer. Such materials could find applications as advanced coatings, membranes, or components in organic light-emitting diodes (OLEDs). researchgate.net
Materials Science and Catalysis: Benzoxazole, 2-hexyl- could be immobilized on a solid support, such as silica (B1680970) or a polymer resin, to create a heterogeneous catalyst. The benzoxazole moiety could act as a ligand for a metal center, while the hexyl chain could modify the local environment of the catalytic site, potentially influencing its activity and selectivity.
Catalysis and Organic Chemistry: The development of novel catalytic systems for the selective functionalization of the Benzoxazole, 2-hexyl- structure is another promising avenue. For instance, new catalysts could enable the precise modification of the benzene (B151609) ring or the hexyl chain, allowing for the fine-tuning of the compound's properties without altering the core benzoxazole structure. This would open up a vast chemical space for the creation of new derivatives with optimized performance for specific applications.
Q & A
Q. What are the common synthetic routes for 2-hexyl-benzoxazole, and how do reaction conditions influence yield and purity?
2-Hexyl-benzoxazole is typically synthesized via condensation of 2-aminophenol with hexyl-containing carbonyl precursors (e.g., hexyl aldehydes or ketones) under acidic or oxidative conditions. Key methods include:
- Non-redox condensation : Requires catalytic acids (e.g., HCl, H₂SO₄) at 80–120°C for 6–12 hours, yielding 60–75% .
- Oxidative coupling : Uses oxidants like MnO₂ or DDQ under inert atmospheres, achieving higher regioselectivity but lower yields (50–65%) .
- Redox condensation : Combines o-nitrosophenols with bromoacetophenone derivatives, though limited by substrate availability and lachrymatory intermediates .
Q. What in vitro assays are recommended for preliminary evaluation of 2-hexyl-benzoxazole’s bioactivity?
Standard assays include:
- Anticancer activity : MTT assay against human cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .
- Anti-inflammatory potential : COX-2 inhibition assay using ELISA kits .
- Antimicrobial screening : Broth microdilution for MIC values against Gram-positive/negative bacteria .
Note : Use DMSO for solubilization (<1% v/v) to avoid cytotoxicity artifacts .
Advanced Research Questions
Q. How can catalytic systems be designed to improve the atom economy of 2-hexyl-benzoxazole synthesis?
Advanced approaches focus on multi-component reactions and heterogeneous catalysis :
- AgPd/WO₂.₇₂ nanocatalysts : Enable one-pot conversion of nitrophenol derivatives to benzoxazoles at 80°C with 85% yield .
- Lewis acid-mediated C–H activation : TBSOTf and TMS-NEt₂ promote three-component coupling (hexyl aldehyde, 2-aminophenol, and azoles) with 65% assay yield .
Mechanistic insight : DFT simulations guide the selection of acid/base pairs to stabilize transition states and reduce byproducts .
Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?
Address discrepancies through:
- Standardized protocols : Uniform cell culture conditions (e.g., passage number, serum concentration) .
- Structural analogs : Compare 2-hexyl derivatives with methyl/phenyl substituents to isolate chain-length effects .
- Computational docking : Use AutoDock or HDOCK to predict binding affinities with targets like G-quadruplex DNA or Aβ42 fibrils .
Case Study : Conflicting anti-cancer IC₅₀ values (5–50 µM) were resolved by correlating lipophilicity (logP) with cell membrane permeability .
Q. What strategies are effective for characterizing 2-hexyl-benzoxazole’s interaction with biological targets?
Integrate experimental and computational tools:
Q. How can patent landscapes inform the design of novel 2-hexyl-benzoxazole derivatives?
Conduct Markush structure searches to identify prior art:
Q. What emerging applications justify further study of 2-hexyl-benzoxazole?
- Optoelectronics : Elastic crystals (e.g., BBON derivatives) for flexible LEDs with 90% luminescence retention after 1,000 bends .
- Anti-ageing therapeutics : 31% reduction in osteoclast activity in murine models via protein aggregation inhibition .
- Catalysis : WO₂.₇₂ nanorod-supported catalysts for tandem reactions (e.g., nitrophenol-to-benzoxazole conversion) .
Q. Methodological Guidance
- Synthetic optimization : Prioritize green solvents (e.g., PEG-400) to enhance sustainability .
- Data validation : Use triplicate runs with positive/negative controls to ensure reproducibility in bioassays .
- Interdisciplinary collaboration : Combine synthetic chemistry with computational biology for target-driven design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
